Ethyl 4-chloro-2-methoxybenzoate
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Overview
Description
Ethyl 4-chloro-2-methoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 4th position and a methoxy group at the 2nd position. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
It’s known that benzoic acid derivatives can form complexes with various metal ions, such as mn 2+, co 2+, ni 2+, cu 2+, and zn 2+ . This suggests that the compound may interact with metalloproteins or metal-dependent enzymes, potentially affecting their function and the biochemical pathways they are involved in.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methoxybenzoic acid ethyl ester. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and reactivity . Furthermore, the compound’s action may also be influenced by the physiological environment, including the presence of specific enzymes or transport proteins, and the pH of different body compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the chlorination of ethyl 2-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-2-methoxybenzoate derivatives.
Oxidation: Conversion to 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 4-chloro-2-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 4-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 2-chloro-4-methoxybenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Mthis compound: The methyl ester variant, which may have different physical properties and reactivity due to the smaller alkyl group.
4-Chloro-2-methoxybenzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 4-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNMGBKXKTVUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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